![molecular formula C11H17NOSi B099768 Acetamide, N-[4-(trimethylsilyl)phenyl]- CAS No. 17983-71-0](/img/structure/B99768.png)
Acetamide, N-[4-(trimethylsilyl)phenyl]-
Übersicht
Beschreibung
Acetamide, N-[4-(trimethylsilyl)phenyl]- is a chemical compound that has been widely used in scientific research because of its unique properties. This compound is a derivative of acetamide, which is a white crystalline solid that is soluble in water and ethanol. The addition of the trimethylsilyl group to the phenyl ring of acetamide enhances its stability and makes it more resistant to degradation by biological and chemical agents.
Wirkmechanismus
The mechanism of action of Acetamide, N-[4-(trimethylsilyl)phenyl]- is not well understood. However, it is believed that the trimethylsilyl group enhances the stability of the compound and makes it more resistant to degradation by biological and chemical agents. This property makes it a useful tool for studying the stability and reactivity of other compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Acetamide, N-[4-(trimethylsilyl)phenyl]- are not well studied. However, it is believed that this compound does not have any significant biological activity and is relatively non-toxic. Therefore, it can be used in a wide range of lab experiments without causing any adverse effects on the organisms or cells being studied.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Acetamide, N-[4-(trimethylsilyl)phenyl]- in lab experiments include its versatility, stability, and ease of synthesis. This compound can be used to synthesize a wide range of derivatives with different properties, and its stability makes it a useful tool for studying the stability and reactivity of other compounds. However, the limitations of using this compound include its relatively high cost and limited availability. Therefore, researchers need to carefully consider the cost and availability of this compound before using it in their experiments.
Zukünftige Richtungen
There are several future directions for the use of Acetamide, N-[4-(trimethylsilyl)phenyl]- in scientific research. One direction is to use this compound in the synthesis of new biologically active compounds such as inhibitors of protein kinases and phosphatases. Another direction is to use this compound in the synthesis of new fluorescent dyes and sensors for imaging and sensing applications. Finally, this compound can be used in the development of new materials with unique properties such as high thermal stability and resistance to degradation by biological and chemical agents.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[4-(trimethylsilyl)phenyl]- has been used in various scientific research applications such as drug discovery, chemical biology, and materials science. This compound is a versatile building block that can be used to synthesize a wide range of derivatives with different properties. It has been used as a precursor for the synthesis of biologically active compounds such as inhibitors of protein kinases and phosphatases. It has also been used in the synthesis of fluorescent dyes and sensors for imaging and sensing applications.
Eigenschaften
CAS-Nummer |
17983-71-0 |
|---|---|
Produktname |
Acetamide, N-[4-(trimethylsilyl)phenyl]- |
Molekularformel |
C11H17NOSi |
Molekulargewicht |
207.34 g/mol |
IUPAC-Name |
N-(4-trimethylsilylphenyl)acetamide |
InChI |
InChI=1S/C11H17NOSi/c1-9(13)12-10-5-7-11(8-6-10)14(2,3)4/h5-8H,1-4H3,(H,12,13) |
InChI-Schlüssel |
ZDLYMLRIRNIZTH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)[Si](C)(C)C |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)[Si](C)(C)C |
Synonyme |
4'-(Trimethylsilyl)acetanilide |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

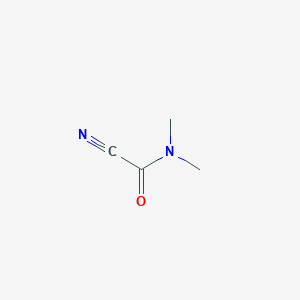
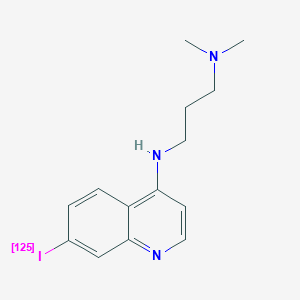
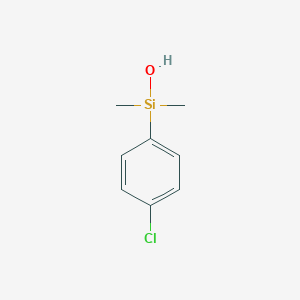
![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)
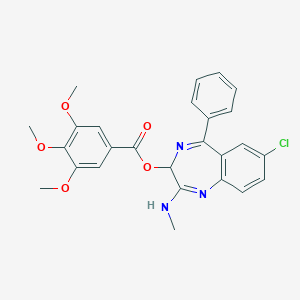

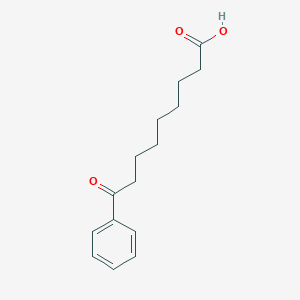
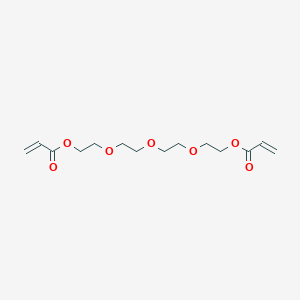
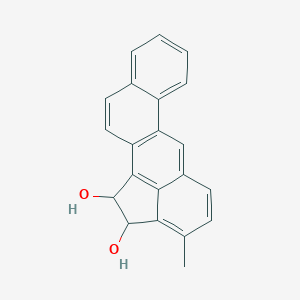


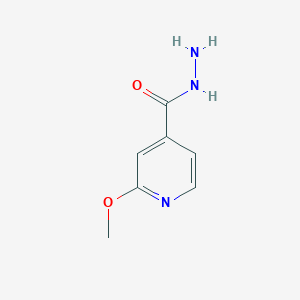
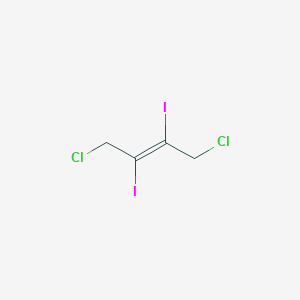
![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)